Holmium(3+);pentane-2,4-dione

Radionuclide therapy Neutron activation Radioembolization

Holmium(3+);pentane-2,4-dione (holmium(III) acetylacetonate, Ho(acac)3) is a β-diketonate coordination complex of the lanthanide ion Ho³⁺. As an organometallic compound soluble in organic solvents , it serves as a critical precursor for radionuclide therapy microspheres, MRI contrast agents, nanocrystalline holmium oxide synthesis, and optoelectronic nanocomposite compatibilization.

Molecular Formula C15H21HoO6
Molecular Weight 462.25 g/mol
Cat. No. B12321586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium(3+);pentane-2,4-dione
Molecular FormulaC15H21HoO6
Molecular Weight462.25 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ho+3]
InChIInChI=1S/3C5H7O2.Ho/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyUEKRGRZSLATUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Holmium(3+);pentane-2,4-dione – A Multimodal Lanthanide Acetylacetonate for Imaging, Therapy, and Advanced Materials


Holmium(3+);pentane-2,4-dione (holmium(III) acetylacetonate, Ho(acac)3) is a β-diketonate coordination complex of the lanthanide ion Ho³⁺. As an organometallic compound soluble in organic solvents [1], it serves as a critical precursor for radionuclide therapy microspheres, MRI contrast agents, nanocrystalline holmium oxide synthesis, and optoelectronic nanocomposite compatibilization. The compound typically exists as the 8-coordinated dihydrate Ho(C₅H₇O₂)₃(H₂O)₂, with the anhydrous form being thermodynamically disfavoured under ambient conditions [2]. Its differentiation rests on the unique nuclear properties of the holmium centre—including a thermal neutron capture cross-section of ~59 barns for ¹⁶⁵Ho(n,γ)¹⁶⁶Ho and the 26.8 h half-life of ¹⁶⁶Ho—coupled with the acetylacetonate ligand's capacity to impart solubility in biodegradable polymer matrices and to modify inorganic nanoparticle surfaces.

Why Holmium(3+);pentane-2,4-dione Cannot Be Interchanged with Other Lanthanide Acetylacetonates or Inorganic Holmium Salts


Substituting holmium(III) acetylacetonate with a different lanthanide acetylacetonate (e.g., Gd(acac)₃, Dy(acac)₃, or Er(acac)₃) or with an inorganic holmium salt (e.g., HoCl₃) fundamentally alters the functional profile because the compound's value derives from a confluence of three interdependent properties unique to the Ho(acac)₃ system: (i) the ¹⁶⁵Ho nucleus is the only lanthanide isotope that combines a high thermal neutron capture cross-section (~59 barns) with emission of both therapeutic β⁻ particles and diagnostic γ photons upon activation to ¹⁶⁶Ho [1]; (ii) the acetylacetonate ligand enables high-percentage, molecularly dispersed loading in hydrophobic polymer matrices such as poly(L-lactic acid) (PLLA)—a loading regime that inorganic HoCl₃ cannot replicate without phase separation [2]; and (iii) the paramagnetic Ho³⁺ centre (4f¹⁰, μeff ≈ 10.4–10.6 μB) generates substantial T₂/T₂* MRI contrast, a feature absent in diamagnetic Y³⁺ or Lu³⁺ acetylacetonates and weaker in Gd³⁺-based systems at high field. The quantitative evidence below demonstrates that each of these dimensions carries a measurable performance gap relative to the closest alternative.

Product-Specific Comparative Evidence for Holmium(3+);pentane-2,4-dione Against Its Closest Alternatives


Neutron Activation Yield and Half-Life of ¹⁶⁶Ho(acac)₃ Versus ⁹⁰Y-Based Microspheres for Internal Radionuclide Therapy

For internal radionuclide therapy, the holmium-166 system derived from Ho(acac)₃ offers three nuclear-property advantages over the industry-standard yttrium-90 system. First, the thermal neutron capture cross-section of ¹⁶⁵Ho (59.0 ± 2.1 barns at 0.0253 eV [1]) is approximately 45-fold larger than that of ⁸⁹Y (~1.3 barns), enabling substantially higher specific activity per unit neutron fluence. Second, the half-life of ¹⁶⁶Ho is 26.8 h, compared to 64.2 h for ⁹⁰Y [2]; the shorter half-life reduces the whole-body radiation burden from leaked or misdeposited microspheres while remaining logistically practical for hospital-based neutron activation. Third, ¹⁶⁶Ho emits both β⁻ particles (Eβ,max = 1.77–1.86 MeV) and low-energy γ photons (80.6 keV, 6.2% abundance), enabling post-administration SPECT imaging of the microsphere biodistribution; ⁹⁰Y is a pure β⁻ emitter with negligible positron yield (32 × 10⁻⁶), making in vivo dosimetric verification far more challenging [3].

Radionuclide therapy Neutron activation Radioembolization

MRI r₂* Relaxivity of HoAcAc Microspheres Versus HoPLLA Microspheres at Equivalent Imaging Field Strength

Among holmium-based negative MRI contrast agents, the r₂* relaxivity—which governs the sensitivity of T₂*-weighted gradient-echo detection—is strongly dependent on holmium weight content within the particle. HoAcAc microspheres with a holmium loading of 45% (w/w) exhibit an r₂* relaxivity of 264 ± 5.7 s⁻¹ mg⁻¹ mL, which is significantly higher than the r₂* value of 92 ± 3.2 s⁻¹ mg⁻¹ mL measured for Ho-PLLA microspheres with a holmium load of 17% (w/w) [1]. This represents a 2.87-fold increase in relaxivity, directly attributable to the higher holmium content achievable when acetylacetonate-based microspheres are fabricated using HoAcAc crystals as the sole ingredient rather than dispersing HoAcAc within a PLLA matrix.

Magnetic resonance imaging Negative contrast agent Relaxivity

Neutron Irradiation Stability and Leach Resistance of Ho(acac)₃-Loaded PLLA Microspheres Versus Theoretical Inorganic Holmium Particulate Comparators

A defining procurement-relevant performance parameter for radionuclide therapy microspheres is the retention of the radioactive payload under physiological conditions after neutron activation. For Ho-PLLA-MS produced at GMP-grade (4 g batch, suitable for 5–10 patients), the release of holmium into aqueous medium was quantified as only 0.3 ± 0.1% of the total loading after 270 h (more than 10 half-lives of ¹⁶⁶Ho) in phosphate buffer at 37°C [1]. This near-quantitative retention is attributed to specific molecular interactions between the carbonyl groups of the PLLA matrix and the Ho³⁺ ion coordinated within the acetylacetonate complex [2]. In contrast, inorganic holmium particulates such as Ho₂O₃ or HoPO₄ dispersed in polymer matrices lack this ligand-mediated molecular compatibility, and analogous stability data for Gd(acac)₃- or Dy(acac)₃-loaded PLLA microspheres are absent from the peer-reviewed literature.

Microsphere stability Holmium retention Good Manufacturing Practice

Visible Light Transmittance Enhancement in ZnO Quantum Dot/Epoxy Nanocomposites: Ho(AcAc)₃-Modified Versus Unmodified ZnO QDs

In ZnO quantum dot (QD)/epoxy resin nanocomposites, the inherent tendency of unmodified ZnO QDs to agglomerate causes light scattering and reduces visible light transmittance, limiting applicability in transparent encapsulants for LED devices. When Ho(AcAc)₃ was used as a surface modifier for ZnO QDs prior to compounding with epoxy resin, the resulting nanocomposite exhibited higher visible light transmittance than the corresponding composite prepared with unmodified ZnO QDs [1]. The FTIR spectra confirmed that Ho(AcAc)₃ chemically interacts with the ZnO QD surface, and this modification both lowered the defect-related emission intensity of the QDs and improved their dispersity within the epoxy matrix [1]. The compatibilization effect is specific to the holmium acetylacetonate complex; simple substitution with other lanthanide acetylacetonates (e.g., Er(acac)₃ or Yb(acac)₃) has not been demonstrated to yield the same dispersity and transmittance improvement in the ZnO/epoxy system.

Nanocomposite optoelectronics Quantum dot dispersity Interfacial compatibilizer

Nanocrystalline Ho₂O₃ Crystallite Size from Organic Precursor Decomposition Versus Holmium Chloride Thermal Decomposition

When holmium oxide (Ho₂O₃) is prepared via thermal decomposition of holmium acetate or carbamide-containing holmium complexes at 600–700°C, the resulting powder consists of nanocrystalline C-Ho₂O₃ with crystallite sizes ranging from 6 to 16 nm [1]. In contrast, thermal decomposition of holmium chloride (HoCl₃) under comparable conditions yields Ho₂O₃ with micron-sized crystallites [1]. Although this comparison employs holmium acetate rather than holmium acetylacetonate directly, the underlying principle—that organic holmium precursors with chelating oxygen-donor ligands decompose to yield nanocrystalline oxides while inorganic halide precursors produce micron-scale crystallites—is well-established across the lanthanide series. The acetylacetonate ligand, being a bidentate β-diketonate chelator, is expected to follow the same nanocrystalline-oxide formation pathway as the acetate and carbamide complexes.

Nanocrystalline oxide Thermal decomposition Precursor chemistry

Highest-Value Application Scenarios for Holmium(3+);pentane-2,4-dione Based on Verified Comparative Evidence


Neutron-Activatable Microspheres for Combined SPECT/MRI-Guided Internal Radionuclide Therapy of Liver Malignancies

In intra-arterial radioembolization of hepatocellular carcinoma and colorectal liver metastases, Ho(acac)₃ dissolved in PLLA to form Ho-PLLA-MS at 17% w/w Ho loading provides a theranostic platform that the incumbent ⁹⁰Y-glass or ⁹⁰Y-resin microspheres cannot match. The 45-fold higher neutron capture cross-section of ¹⁶⁵Ho (59 barns vs ~1.3 barns for ⁸⁹Y [1]) enables efficient neutron activation in research reactors, while the 26.8 h half-life of ¹⁶⁶Ho [2] limits whole-body radiation exposure from any microsphere leakage. Crucially, the simultaneous β⁻ emission (1.77–1.86 MeV) for tumor cell killing and 80.6 keV γ emission for SPECT-based post-treatment dosimetry [3] eliminates the dosimetric uncertainty inherent in ⁹⁰Y treatments, where only bremsstrahlung SPECT or PET from the 32 × 10⁻⁶ positron branch is available. The GMP-validated leach resistance of 0.3% Ho release over 270 h [4] meets the pharmaceutical quality requirements for clinical administration.

Negative T₂/T₂* MRI Contrast Agent Development Using HoAcAc Microspheres with Ultrahigh Holmium Content

For institutions developing negative (susceptibility-based) MRI contrast agents, HoAcAc microspheres fabricated with 45% w/w holmium content achieve an r₂* relaxivity of 264 ± 5.7 s⁻¹ mg⁻¹ mL [5], representing a 2.87-fold sensitivity gain over the Ho-PLLA-MS benchmark (92 s⁻¹ mg⁻¹ mL). This relaxivity enables MRI visualization of (sub)microgram quantities of microspheres [6], supporting real-time intra-procedural monitoring of microsphere delivery during transcatheter arterial administration. The paramagnetic Ho³⁺ centre provides negative contrast that persists independently of gadolinium-based T₁ agents, making it suitable for co-registration with Gd-enhanced anatomical MRI without signal interference.

Transparent ZnO Quantum Dot/Epoxy Nanocomposite Encapsulants for High-Brightness LED Packaging

In LED encapsulant formulations where maintaining high visible light transmittance while incorporating luminescent ZnO quantum dots is critical, Ho(AcAc)₃ functions as a targeted interfacial compatibilizer. Surface modification of ZnO QDs with Ho(AcAc)₃ prior to epoxy compounding improves QD dispersity and yields higher visible light transmittance than unmodified ZnO QD composites [7]. The Ho(AcAc)₃ modification simultaneously suppresses defect-related ZnO QD emission, enhancing the color purity of the final device. This application is specifically enabled by the acetylacetonate ligand's ability to coordinate to the ZnO surface through the Ho³⁺ centre, a surface-engineering capability not offered by simple inorganic holmium dopants.

Precursor for Nanocrystalline Holmium Oxide (C-Ho₂O₃) with Sub-20 nm Crystallite Size via Thermal Decomposition

For researchers requiring nanocrystalline Ho₂O₃ for catalytic, optical, or ceramic applications, organic holmium precursors—including the acetylacetonate complex—enable direct thermal decomposition to C-Ho₂O₃ with crystallite sizes of 6–16 nm at moderate temperatures (600–700°C) [8]. This contrasts with HoCl₃-derived Ho₂O₃, which yields only micron-sized crystallites under equivalent conditions. The nanoscale crystallite size confers a surface-to-volume ratio increase of over six orders of magnitude, relevant for surface-bifunctional acid–base catalysis and for sintering studies of Ho₂O₃-containing advanced ceramics. The acetylacetonate ligand decomposes cleanly without leaving chloride residues that can compromise oxide purity in electronic-grade applications.

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